molecular formula C7H5Br2NO B599672 2-Bromo-1-(6-bromopyridin-2-yl)ethanone CAS No. 142978-11-8

2-Bromo-1-(6-bromopyridin-2-yl)ethanone

Cat. No.: B599672
CAS No.: 142978-11-8
M. Wt: 278.931
InChI Key: SXXDYQVZPQXUQJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-bromopyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5Br2NO. It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms attached to the ethanone and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone typically involves the bromination of 1-(6-pyridinyl)ethanone. One common method includes the reaction of 1-(6-pyridinyl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(6-bromopyridin-2-yl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Utilized in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the ethanone group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(6-bromopyridin-2-yl)ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate in medicinal chemistry .

Properties

IUPAC Name

2-bromo-1-(6-bromopyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXDYQVZPQXUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695946
Record name 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142978-11-8
Record name 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-(6-bromopyridin-2-yl)ethanone (9.2 g, 46.0 mmol) in acetic acid (25 mL) was heated to 70° C. and bromine (2.4 mL, 46.0 mmol) was added dropwise over 30 minutes. After 75 minutes, the solution was cooled to room temperature and a yellow solid precipitated which was collected by filtration and washed with acetic acid (3×10 mL) The solid was then dissolved in a mixture of ethyl acetate (150 mL), hexanes (50 mL), and saturated aqueous sodium bicarbonate (75 mL). The layers were separated and the organic layer was washed with brine (30 mL), dried over sodium sulfate, filtered, and concentrated. The crude residue was purified by silica gel chromatography (10-50% dichloromethane/hexanes) to give the title compound as a white solid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

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